

Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide

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Compound of Interest

1-(3,4Dimethoxyphenyl)ethanamine

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3,4-dimethoxyphenyl)ethanamine**, a compound of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for **1-(3,4-dimethoxyphenyl)ethanamine**, this report utilizes spectral data from its close structural isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,4-dimethoxyphenethylamine. These values provide a foundational understanding of the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1]



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.7-6.8	m	3H	Ar-H
3.85	S	6H	2 x OCH₃
2.89	t	2H	Ar-CH ₂ -
2.67	t	2H	-CH2-NH2
1.12	br s	2H	-NH2

¹³C NMR (Carbon-13 NMR) Data[2]

Chemical Shift (ppm)	Assignment
148.8	Ar-C-O
147.4	Ar-C-O
132.5	Ar-C
121.0	Ar-CH
112.1	Ar-CH
111.4	Ar-CH
55.9	OCH ₃
43.5	Ar-CH ₂ -
36.1	-CH2-NH2

Infrared (IR) Spectroscopy[3]



Wavenumber (cm⁻¹)	Intensity	Assignment
3350-3450	Strong, Broad	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
1590, 1515, 1465	Medium-Strong	C=C stretch (aromatic ring)
1260, 1030	Strong	C-O stretch (aryl ether)
1235	Strong	C-N stretch

Mass Spectrometry (MS)[4]

m/z	Relative Intensity (%)	Assignment
181	~20	[M] ⁺ (Molecular Ion)
152	100	[M - CH ₂ NH ₂] ⁺
30	~80	[CH ₂ NH ₂]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl $_3$, DMSO-d $_6$) and transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation. Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.



Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3][4]

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. [5][6]

- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹.[6]
- KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.

Mass Spectrometry (MS)

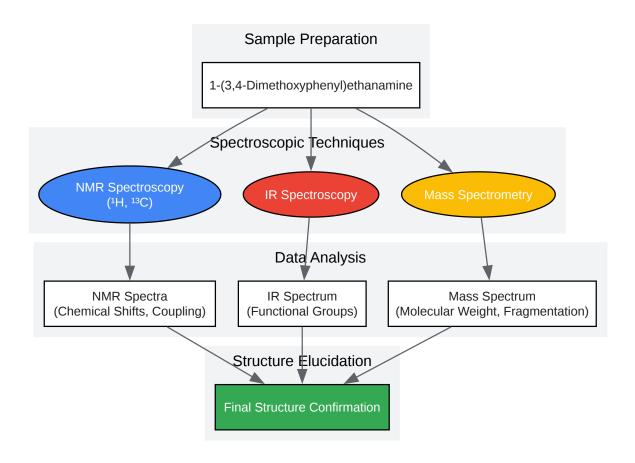
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

• Electron Ionization (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[7] The fragmentation pattern provides valuable information about the molecular structure.[8][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **1-(3,4-dimethoxyphenyl)ethanamine**.





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Caption: Workflow for Spectroscopic Analysis.

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